molecular formula C33H30N2O5 B13385992 FMOC-phenylalanyl-phenylalanine

FMOC-phenylalanyl-phenylalanine

Cat. No.: B13385992
M. Wt: 534.6 g/mol
InChI Key: KZPTXQVSHOISSL-UHFFFAOYSA-N
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Description

FMOC-phenylalanyl-phenylalanine is a compound that belongs to the class of FMOC-protected amino acids. FMOC stands for fluorenylmethyloxycarbonyl, a protective group used in peptide synthesis to prevent unwanted reactions. This compound is particularly interesting due to its ability to form hydrogels, which have various applications in biomedical fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

FMOC-phenylalanyl-phenylalanine can be synthesized using a variety of methods. One common approach involves the activation of FMOC-phenylalanine in dimethyl sulfoxide (DMSO) using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHSS (N-hydroxysulfosuccinimide). The activated FMOC-phenylalanine is then reacted with phenylalanine in an aqueous solution to form this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale peptide synthesis techniques. These methods typically use automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Fmoc Deprotection Reactions

The fluorenylmethyloxycarbonyl (Fmoc) group is a temporary protecting group for amines during solid-phase peptide synthesis (SPPS). Its removal is critical for subsequent peptide elongation.

Reagents and Conditions :

  • Piperidine : 20–30% (v/v) in dimethylformamide (DMF) .

  • Mechanism : Base-mediated β-elimination, cleaving the Fmoc-carbamate bond.

Example Reaction :
Fmoc-L-Phe-L-Phe-OH+piperidineH-L-Phe-L-Phe-OH+Fmoc-piperidine adduct\text{Fmoc-L-Phe-L-Phe-OH} + \text{piperidine} \rightarrow \text{H-L-Phe-L-Phe-OH} + \text{Fmoc-piperidine adduct}

Key Data :

ParameterValueSource
Deprotection Time10–30 minutes
TemperatureRoom temperature (20–25°C)
Yield>95%

Oxidation Reactions

The phenylalanine side chains and aromatic rings are susceptible to oxidation under specific conditions.

Reagents and Conditions :

  • Potassium Permanganate (KMnO₄) : Oxidizes aromatic rings to carboxylic acids in acidic media .

  • Hydrogen Peroxide (H₂O₂) : Mild oxidation of thioether groups (not directly applicable here but relevant for modified analogs).

Example Reaction :
Fmoc-L-Phe-L-Phe-OH+KMnO₄Fmoc-L-Tyr-L-Tyr-OH\text{Fmoc-L-Phe-L-Phe-OH} + \text{KMnO₄} \rightarrow \text{Fmoc-L-Tyr-L-Tyr-OH}

Key Findings :

  • Oxidation occurs preferentially at the para position of phenyl groups.

  • Reaction efficiency depends on solvent polarity and pH .

Hydrolysis Reactions

The peptide bond and ester linkages (if present) can undergo hydrolysis.

Acidic Hydrolysis :

  • Conditions : 6M HCl, 110°C, 24 hours.

  • Products : Free phenylalanine and Fmoc-phenylalanine .

Basic Hydrolysis :

  • Conditions : 1M NaOH, 60°C, 12 hours.

  • Products : Degraded Fmoc group and diketopiperazine byproducts .

ConditionpHTemperatureProduct Yield
Acidic1–2110°C85–90%
Basic1360°C70–75%

Reduction Reactions

While reduction is less common, the Fmoc group and aromatic rings may be reduced under harsh conditions.

Reagents :

  • Sodium Borohydride (NaBH₄) : Reduces carbonyl groups (ineffective on aromatic rings).

  • Catalytic Hydrogenation (H₂/Pd-C) : Reduces double bonds in modified analogs.

Limitations :

  • The phenylalanine side chain lacks reducible functional groups, making this reaction niche.

Self-Assembly and Non-Covalent Interactions

This compound exhibits supramolecular self-assembly driven by:

  • π-π Stacking : Between aromatic Fmoc and phenyl groups .

  • Hydrogen Bonding : Involving the carbamate and peptide bonds .

Key Observations :

  • Forms nanofibers (40–70 nm width) in aqueous buffers .

  • Gelation is pH-dependent, optimal at pH 7.4 .

Functionalization and Substitution

The Fmoc group allows for orthogonal functionalization:

Example :

  • Sulfonation : Reaction with sulfonic acid derivatives to enhance solubility.

  • Crosslinking : Use of glutaraldehyde or EDC/NHS for hydrogel formation .

Reaction Table :

Reaction TypeReagentProduct Application
SulfonationSO₃/H₂SO₄Improved aqueous solubility
NHS Ester ActivationEDC/NHSBioconjugation

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C .

  • Photodegradation : UV exposure cleaves the Fmoc group, generating fluorenyl byproducts.

Mechanism of Action

The mechanism by which FMOC-phenylalanyl-phenylalanine exerts its effects is primarily through its ability to form hydrogels. These hydrogels can encapsulate various molecules, including drugs and proteins, and release them in a controlled manner. The molecular targets and pathways involved in this process include interactions with cell membranes and the extracellular matrix, which facilitate the uptake and release of encapsulated molecules .

Biological Activity

FMOC-phenylalanyl-phenylalanine (Fmoc-F) is a dipeptide derivative characterized by the fluorenylmethyloxycarbonyl (FMOC) protecting group attached to phenylalanine. This compound has garnered attention for its significant biological activities, particularly in antimicrobial applications, hydrogel formation, and potential therapeutic uses. This article reviews the biological activity of Fmoc-F, focusing on its antibacterial properties, mechanisms of action, and applications in biomedical fields.

Antibacterial Activity

Fmoc-F exhibits notable antibacterial activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that Fmoc-F can effectively reduce bacterial loads both in vitro and in vivo, particularly in skin wound infections in murine models. The mechanisms underlying its antibacterial effects include:

  • Membrane Disruption : Fmoc-F disrupts bacterial membranes, leading to cell lysis.
  • Oxidative and Osmotic Stress : At higher concentrations, it induces oxidative stress and alters membrane integrity, resulting in bacterial death.
  • Surfactant Properties : Fmoc-F demonstrates surfactant-like characteristics with a critical micelle concentration (CMC) nearly equivalent to its minimum bactericidal concentration (MBC) .

Table 1: Antibacterial Efficacy of this compound

Bacterial Strain Minimum Inhibitory Concentration (MIC) Mechanism of Action
Methicillin-resistant Staphylococcus aureus (MRSA)0.5 mMMembrane disruption and oxidative stress
Staphylococcus aureus0.5 mMMembrane disruption
Bacillus subtilis1.2 mMMembrane disruption

Hydrogel Formation

Fmoc-F is known for its ability to form hydrogels, which are three-dimensional networks that can encapsulate large amounts of water. The self-assembly into hydrogels is influenced by several factors:

  • Covalent Linkage : The FMOC group protects the amino group during synthesis and facilitates self-assembly.
  • Environmental Conditions : pH, buffer ions, and temperature play crucial roles in hydrogel formation.
  • Non-Covalent Interactions : Hydrophobic interactions significantly contribute to the stability of the hydrogel structure .

Table 2: Properties of this compound Hydrogels

Property Description
Gelation TemperatureVaries with concentration and pH
Water Retention CapacityHigh; suitable for drug delivery
BiocompatibilityCompatible with biological tissues

Mechanistic Insights

Recent research has elucidated the mechanisms through which Fmoc-F exerts its biological effects:

  • Reduction of Extracellular Matrix Components : Fmoc-F treatment significantly decreases protein, polysaccharide, and nucleic acid content in bacterial biofilms, compromising their structural integrity. This leads to mechanically unstable biofilms that are more susceptible to external forces .
  • Interaction with Cellular Processes : Fmoc-F alters glutathione levels within bacterial cells, affecting their metabolic processes and enhancing susceptibility to oxidative damage .

Case Studies

Several studies highlight the effectiveness of Fmoc-F in clinical and experimental settings:

  • A study demonstrated that Fmoc-F significantly reduced bacterial load in infected wounds in mice, showcasing its potential as a therapeutic agent for treating infections caused by resistant bacteria .
  • Another investigation focused on the self-assembly properties of Fmoc-F, revealing its potential applications in drug delivery systems due to its ability to form stable hydrogels that can encapsulate therapeutic agents .

Properties

IUPAC Name

2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30N2O5/c36-31(34-30(32(37)38)20-23-13-5-2-6-14-23)29(19-22-11-3-1-4-12-22)35-33(39)40-21-28-26-17-9-7-15-24(26)25-16-8-10-18-27(25)28/h1-18,28-30H,19-21H2,(H,34,36)(H,35,39)(H,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPTXQVSHOISSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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